molecular formula C15H22O2 B14268425 5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one CAS No. 169271-04-9

5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one

Cat. No.: B14268425
CAS No.: 169271-04-9
M. Wt: 234.33 g/mol
InChI Key: YHHMWCHYXRGIRS-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one is an organic compound with the molecular formula C15H22O2. This compound is characterized by a hydroxy group (-OH) attached to the fifth carbon, a ketone group (C=O) on the third carbon, and a phenyl group (C6H5) on the seventh carbon of the heptane chain. It is a versatile molecule with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone. The reaction conditions often include the use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) and solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation followed by purification processes such as distillation or recrystallization to obtain the pure compound. The reaction parameters are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HNO3 for nitration, Cl2 for chlorination.

Major Products:

    Oxidation: Formation of 5-oxo-2,2-dimethyl-7-phenylheptanoic acid.

    Reduction: Formation of 5-hydroxy-2,2-dimethyl-7-phenylheptanol.

    Substitution: Formation of 5-hydroxy-2,2-dimethyl-7-(substituted phenyl)heptan-3-one.

Scientific Research Applications

5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    5-Hydroxy-2,2-dimethylheptan-3-one: Lacks the phenyl group, resulting in different chemical and biological properties.

    2,2-Dimethyl-7-phenylheptan-3-one:

    5-Hydroxy-2,2-dimethyl-7-phenylheptanoic acid: An oxidized form with different chemical behavior and applications.

Uniqueness: 5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

CAS No.

169271-04-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

5-hydroxy-2,2-dimethyl-7-phenylheptan-3-one

InChI

InChI=1S/C15H22O2/c1-15(2,3)14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3

InChI Key

YHHMWCHYXRGIRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(CCC1=CC=CC=C1)O

Origin of Product

United States

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